molecular formula C17H12Cl2N2OS B2685065 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 306289-88-3

2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2685065
CAS No.: 306289-88-3
M. Wt: 363.26
InChI Key: TYIXSJIRFLNDJA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzamide ring, and a thiazole ring substituted with a methyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like potassium hydroxide to form 2-phenylthiazole.

    Substitution Reactions: The methyl and phenyl groups can be introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide and a base.

    Formation of Benzamide: The benzamide moiety can be synthesized by reacting 2,4-dichlorobenzoyl chloride with the thiazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

    Nucleophilic Substitution: The chlorine atoms on the benzamide ring can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl-substituted derivatives.

Scientific Research Applications

2,4-Dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the methyl group.

    2,4-Dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the phenyl group.

Uniqueness

The presence of both the methyl and phenyl groups on the thiazole ring in 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide makes it unique. These substituents can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-15(11-5-3-2-4-6-11)20-17(23-10)21-16(22)13-8-7-12(18)9-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXSJIRFLNDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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